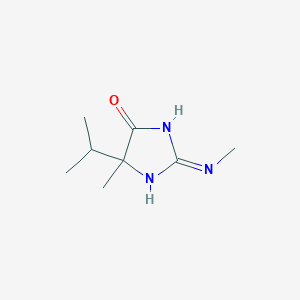
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one is a synthetic organic compound with a unique imidazole structure. This compound is characterized by the presence of an isopropyl group, a methyl group, and a methylamino group attached to the imidazole ring. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one typically involves the reaction of α-methyl-L-valine with thiourea in the absence of a solvent . This one-pot reaction is efficient and yields the desired compound with high purity. The reaction conditions include maintaining a specific temperature and pH to ensure the proper formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, where functional groups can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole compounds.
Applications De Recherche Scientifique
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, allowing the compound to fit into the active sites of target molecules. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Isopropyl-5-methyl-2-phenylmorpholine
- 5-Isopropyl-5-methyl-2,4-imidazolidinedione
- 5-Isopropyl-5-methylhydantoin
Uniqueness
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern on the imidazole ring. The presence of both isopropyl and methylamino groups imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
5-methyl-2-methylimino-5-propan-2-ylimidazolidin-4-one |
InChI |
InChI=1S/C8H15N3O/c1-5(2)8(3)6(12)10-7(9-4)11-8/h5H,1-4H3,(H2,9,10,11,12) |
Clé InChI |
GFABWGWGCUYURN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C(=O)NC(=NC)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


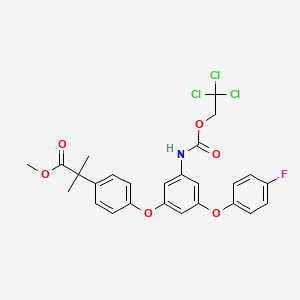
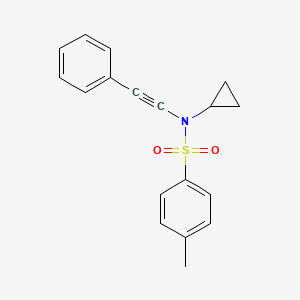
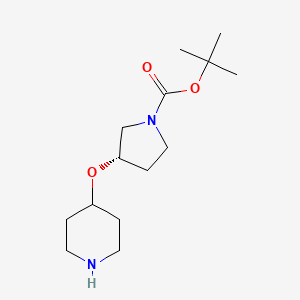
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
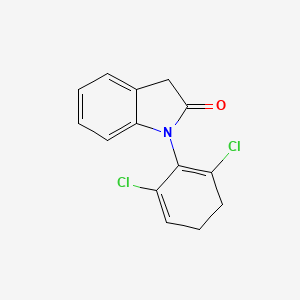
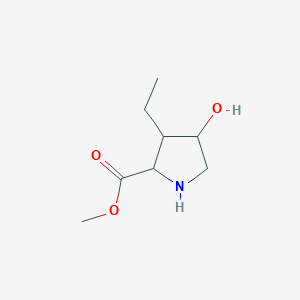
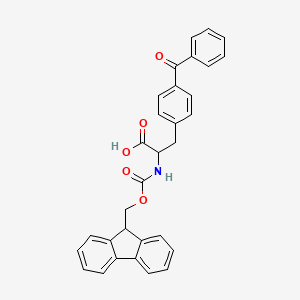
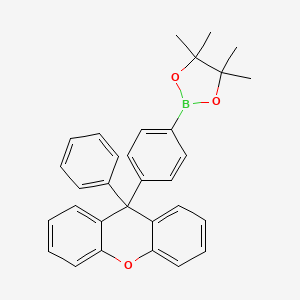
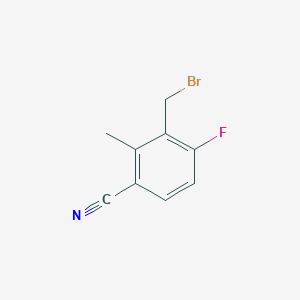
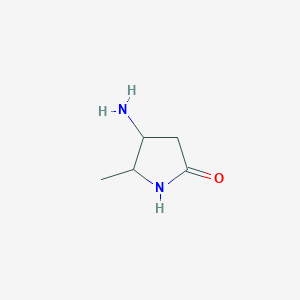
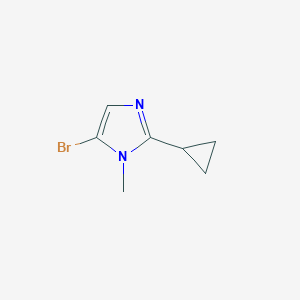
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
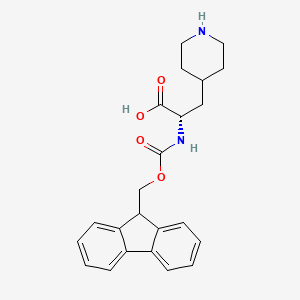
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
